ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxadiazocine ring system, introduction of the chlorophenyl and methoxy groups, and esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazocine derivatives, which share the same core structure but differ in the substituents attached to the ring system.
Uniqueness
Ethyl 3-(3-chlorophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21ClN2O4S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 10-(3-chlorophenyl)-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4S/c1-4-27-19(25)17-18-15-11-14(26-3)8-9-16(15)28-21(17,2)24(20(29)23-18)13-7-5-6-12(22)10-13/h5-11,17-18H,4H2,1-3H3,(H,23,29) |
InChI Key |
MKPZTTUQORLWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=CC(=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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